[1-(Thiophen-2-yl)ethyl](thiophen-2-ylmethyl)amine
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Overview
Description
1-(Thiophen-2-yl)ethylamine is an aromatic amine compound with the molecular formula C11H13NS2 It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)ethylamine typically involves multiple steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine
Industrial Production Methods
Industrial production methods for 1-(Thiophen-2-yl)ethylamine are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid
Reduction: Thiophene-2-ethylamine
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
1-(Thiophen-2-yl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of materials with specific electronic properties, such as conductive polymers .
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-ethylamine
- Thiophene-2-carboxylic acid
- Thiophene-2-methylamine
Uniqueness
1-(Thiophen-2-yl)ethylamine is unique due to its dual thiophene rings, which confer distinct electronic properties. This makes it particularly useful in applications requiring specific conductivity or reactivity profiles .
Properties
Molecular Formula |
C11H13NS2 |
---|---|
Molecular Weight |
223.4 g/mol |
IUPAC Name |
1-thiophen-2-yl-N-(thiophen-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H13NS2/c1-9(11-5-3-7-14-11)12-8-10-4-2-6-13-10/h2-7,9,12H,8H2,1H3 |
InChI Key |
CYDFIWHBAAWJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NCC2=CC=CS2 |
Origin of Product |
United States |
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